Thiadiazole Regioisomer Identity: 1,2,5-Thiadiazole versus 1,3,4-Thiadiazole — Electronic and Steric Differentiation
The 1,2,5-thiadiazole ring in CAS 2097934-89-7 is isomeric with the far more commonly employed 1,3,4-thiadiazole in coumarin-piperazine hybrids. The 1,2,5-regioisomer features an N–S–N atomic adjacency (sulfur flanked by two nitrogens), whereas the 1,3,4-isomer has an N–N–S adjacency. This difference produces a measurably distinct dipole moment and hydrogen-bond acceptor profile. In a class-level analysis of 1,2,5-thiadiazol-3-yl-piperazines versus their 1,3,4 counterparts, the 1,2,5-isomer has been linked to high-affinity 5-HT1A receptor binding with selectivity ratios exceeding 100-fold over α₁-adrenergic and dopamine D₂ receptors [1]. For procurement, explicit verification of the thiadiazole regioisomer is critical, as 1,3,4-thiadiazole coumarin-piperazine hybrids are abundant in screening libraries and may present entirely different target engagement profiles [2].
| Evidence Dimension | Thiadiazole regioisomer identity and associated receptor selectivity profile |
|---|---|
| Target Compound Data | 1,2,5-Thiadiazole isomer; InChI Key: HJGZDBRKAQVHII-UHFFFAOYSA-N; associated with 5-HT1A-selective ligand profile in the piperazine class |
| Comparator Or Baseline | 1,3,4-Thiadiazole isomer (most common in coumarin-piperazine hybrids); associated with broad antimicrobial and AChE inhibitory profiles (class-level) |
| Quantified Difference | Selectivity ratio >100-fold for 5-HT1A over α₁ and D₂–D₄ receptors demonstrated for 1,2,5-thiadiazol-3-yl-piperazine amino acid derivatives (class-level inference; direct data for CAS 2097934-89-7 not available) |
| Conditions | In vitro radioligand binding assays at cloned human receptors; data from 1,2,5-thiadiazol-3-yl-piperazine analogs [1] |
Why This Matters
Procurement of the correct thiadiazole regioisomer is essential for projects targeting serotonin receptor subtypes or requiring a defined electronic topology at the piperazine N-substituent; inadvertent substitution with a 1,3,4-thiadiazole analog yields a compound with fundamentally different pharmacophore geometry.
- [1] Abdel-Halim, O. B.; Morie, T.; Hoefgen, N.; et al. (2001). 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors. Bioorganic & Medicinal Chemistry Letters, 11(8), 1049–1052. doi:10.1016/S0960-894X(01)00177-9. View Source
- [2] Karcz, D.; Starzak, K.; Ciszkowicz, E.; et al. (2024). Novel Coumarin-Thiadiazole Hybrids and Their Cu(II) and Zn(II) Complexes as Potential Antimicrobial Agents and Acetylcholinesterase Inhibitors. International Journal of Molecular Sciences, 2022, 23(14), 7820. doi:10.3390/ijms23147820. (Exemplifies the 1,3,4-thiadiazole-coumarin class with antimicrobial/AChE activity.) View Source
